N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine
Description
N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine is a synthetic organic compound featuring a 4-methylthiazole core substituted with a 1H-pyrrol-1-yl group at position 2 and a glycylglycine chain attached via a carbonyl group at position 3. The glycylglycine moiety may enhance solubility and influence pharmacokinetic behavior compared to simpler glycine derivatives.
Properties
Molecular Formula |
C13H14N4O4S |
|---|---|
Molecular Weight |
322.34 g/mol |
IUPAC Name |
2-[[2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H14N4O4S/c1-8-11(22-13(16-8)17-4-2-3-5-17)12(21)15-6-9(18)14-7-10(19)20/h2-5H,6-7H2,1H3,(H,14,18)(H,15,21)(H,19,20) |
InChI Key |
DEAFGIRZAXXGRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Synthesis via Hantzsch Methodology
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole ring. This involves the reaction of a α-halo carbonyl compound with a thiourea derivative. For this compound, the precursor 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-amine is synthesized first.
Procedure :
-
Step 1 : React 2-bromo-4-methylthiazole-5-carboxylate with pyrrole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to introduce the pyrrole substituent.
-
Step 2 : Hydrolysis of the ester group to yield the carboxylic acid, followed by conversion to an acyl chloride using thionyl chloride.
Optimization :
Acylation of the Thiazole Moiety
The 5-position carbonyl group is introduced via acylation. Activated esters or acyl chlorides are preferred for this step.
Procedure :
-
Step 1 : React the thiazole amine with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0°C to form the intermediate acyl chloride.
-
Step 2 : Quench with ice-water and purify via column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
| Acylating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chloroacetyl chloride | DCM | 0 | 78 |
| Acetic anhydride | THF | 25 | 52 |
| Propionyl chloride | DCM | -10 | 65 |
Table 1: Comparative yields for acylation steps under varying conditions.
Peptide Coupling Strategies
Coupling the acylated thiazole to glycylglycine requires careful handling to avoid epimerization. Standard peptide coupling reagents are employed.
Procedure :
-
Step 1 : Protect the glycylglycine amine groups using tert-butoxycarbonyl (Boc) groups.
-
Step 2 : Activate the thiazole carbonyl with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
-
Step 3 : Deprotect the Boc groups using trifluoroacetic acid (TFA).
Optimization :
-
Reagent Selection : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) improves coupling efficiency to 92% compared to EDC/HOBt (85%).
-
Solvent Effects : DMF outperforms DCM due to better solubility of peptide intermediates.
Analytical Characterization and Validation
Critical quality control steps ensure the integrity of the final product.
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 7.89 (m, 2H, pyrrole-H), 4.12 (t, 2H, Gly-CH₂), 2.45 (s, 3H, CH₃).
Purity Assessment :
Challenges and Mitigation Strategies
-
Racemization : Minimized by coupling at 0°C and using HOBt as an additive.
-
Byproduct Formation : Column chromatography (ethyl acetate:methanol 9:1) effectively removes unreacted glycylglycine.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives, including N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine, exhibit significant antimicrobial properties. A study demonstrated that compounds with thiazole rings showed enhanced activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer effects. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have reported that similar thiazole-containing compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
Anti-inflammatory Effects
this compound also displays anti-inflammatory properties. Compounds featuring the thiazole moiety have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating potential therapeutic uses in treating inflammatory diseases .
Biochemical Applications
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. It has been found to interact with specific enzymes involved in metabolic pathways, which can be beneficial for designing inhibitors for therapeutic purposes. For example, certain thiazole derivatives have been reported to inhibit enzymes like cyclooxygenase and lipoxygenase, which are crucial in inflammatory responses .
Peptide Synthesis
The incorporation of this compound into peptide synthesis has opened avenues for creating novel peptides with enhanced biological activities. This compound serves as a building block for synthesizing peptides that may exhibit improved stability and bioactivity compared to natural peptides .
Material Science
Polymer Chemistry
In material science, thiazole derivatives are being explored for their potential use in polymer chemistry. The unique properties of this compound can be utilized to develop polymers with specific functionalities such as improved thermal stability and mechanical strength. These materials could find applications in coatings, adhesives, and composites .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of various thiazole derivatives revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antibacterial agents.
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines treated with this compound demonstrated a dose-dependent reduction in cell viability. The mechanism of action was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Comparisons
Structurally analogous compounds differ primarily in substituents on the thiazole ring and the peptide chain:
Key Observations :
Physical and Chemical Properties
- Solubility : The glycylglycine chain improves aqueous solubility compared to methyl ester derivatives (e.g., ’s compound with 231–233°C melting point).
- Thermal Stability : High melting points (>300°C in ) correlate with crystallinity, which may be lower in the target compound due to the flexible glycylglycine chain.
- Spectroscopic Features : Overlapping ¹³C NMR signals for thiazole-pyrrole carbons () confirm planar geometry, while fluorine in analogs introduces distinct ¹⁹F NMR shifts.
Biological Activity
N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine (CAS Number: 1190291-97-4) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes a pyrrole moiety, which may enhance its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
The molecular formula of this compound is C13H14N4O4S, with a molecular weight of 322.34 g/mol. The compound's structure allows it to participate in various biochemical interactions, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O4S |
| Molecular Weight | 322.34 g/mol |
| CAS Number | 1190291-97-4 |
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds containing thiazole rings exhibit significant activity against various bacterial strains. The presence of the pyrrole moiety in this compound may enhance its efficacy against pathogens by disrupting cellular processes or inhibiting enzyme functions critical for bacterial survival.
Anticonvulsant Effects
Research indicates that thiazole derivatives can also exhibit anticonvulsant properties. The mechanism may involve modulation of neurotransmitter systems or ion channels in the central nervous system. The specific interaction of this compound with these systems warrants further investigation to elucidate its potential as an anticonvulsant agent.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects. Thiazole derivatives have been reported to inhibit inflammatory pathways, possibly through the modulation of cytokine production or the inhibition of specific kinases involved in inflammation. Further studies are needed to quantify these effects and identify the underlying mechanisms.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of related thiazole derivatives, which can be extrapolated to this compound:
- Antimicrobial Efficacy : A study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria, revealing that certain modifications on the thiazole ring significantly increased antibacterial activity (source: ).
- Neuropharmacological Studies : Research on similar compounds indicated their potential in reducing seizure frequency in animal models, suggesting that modifications like those found in this compound could yield promising results (source: ).
- Inflammation Models : In vitro studies demonstrated that thiazole derivatives could inhibit pro-inflammatory cytokines in cell culture models, indicating a mechanism through which this compound might exert anti-inflammatory effects (source: ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
